molecular formula C43H55NO15 B1139701 Docetaxel hydrate CAS No. 700367-34-6

Docetaxel hydrate

Cat. No.: B1139701
CAS No.: 700367-34-6
M. Wt: 807.88
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Docetaxel hydrate, also known as [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate, is a potent antineoplastic agent used in the treatment of various cancers .

Target of Action

The primary target of docetaxel is microtubules . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

Docetaxel interacts with its target by binding to microtubules . Unlike drugs like colchicine that cause the depolymerization of microtubules, docetaxel hyper-stabilizes their structure . This interaction prevents the normal function of microtubule growth and disrupts the cell’s ability to use its cytoskeleton in a flexible manner .

Biochemical Pathways

The binding of docetaxel to microtubules leads to the suppression of microtubule dynamic assembly and disassembly . This disruption of normal cell division processes results in a sustained mitotic block at the metaphase-anaphase boundary . This blockage disrupts many vital cell functions such as locomotion, intracellular transport, and transmission of proliferative transmembrane signals .

Pharmacokinetics

Docetaxel exhibits linear pharmacokinetics consistent with a three-compartment model . It is metabolized by the CYP3A4 and CYP3A5 isoenzymes into four metabolites: M1, M2, M3, and M4 . The interpatient variability of docetaxel pharmacokinetics is mainly related to body surface area and hepatic function .

Result of Action

The result of docetaxel’s action is the prevention of cell division and promotion of cell death .

Action Environment

The action of docetaxel can be influenced by environmental factors such as the presence of liver metastases and impaired liver function . Patients with impaired liver function are at increased risk of serious adverse effects during treatment with docetaxel . Therefore, patients with impaired liver function should receive a reduced dose .

Preparation Methods

Synthetic Routes and Reaction Conditions

Docetaxel hydrate is synthesized from 10-deacetylbaccatin III, a compound extracted from the needles of the European yew tree (Taxus baccata) . The synthesis involves multiple steps, including esterification, protection, and deprotection reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of 10-deacetylbaccatin III from yew tree needles, followed by chemical synthesis. The process is optimized for high yield and purity, involving advanced techniques such as chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

Docetaxel hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of this compound, which are used in further synthesis or modification .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H53NO14.H2O/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45;/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52);1H2/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKYKORYUFJSCV-XKIQGVRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H55NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

825.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148408-66-6
Record name Docetaxel trihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148408-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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